molecular formula C16H10S B14749500 Phenanthro[2,1-b]thiophene CAS No. 219-25-0

Phenanthro[2,1-b]thiophene

Cat. No.: B14749500
CAS No.: 219-25-0
M. Wt: 234.3 g/mol
InChI Key: WYAKNOROQVZSDA-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Sulfur Heterocycles (PASHs)

Polycyclic Aromatic Sulfur Heterocycles (PASHs) are a class of organic compounds that feature a structural backbone of multiple fused aromatic rings, where at least one carbon atom in the ring system is substituted by a sulfur atom. Phenanthro[2,1-b]thiophene is a distinct member of the PASHs family. ontosight.ai Its molecular architecture, which combines a phenanthrene (B1679779) and a thiophene (B33073) ring, results in a planar and rigid structure that enhances its aromaticity and stability. ontosight.aiontosight.ai

The study of PASHs like this compound and its analogs is a significant focus within organic chemistry, materials science, and environmental science because of their unique structural and chemical properties. ontosight.ai The synthesis of such thiophene-containing fused molecules is an active area of research, with various methods being developed to create these complex structures for diverse applications. researchgate.netsemanticscholar.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 219-25-0
Chemical Formula C₁₆H₁₀S
Molecular Weight 234.32 g/mol
InChI Key WYAKNOROQVZSDA-UHFFFAOYSA-N
Octanol/Water Partition Coefficient (logP) 5.208
Log10 of Water Solubility -6.64 mol/L

Data sourced from Cheméo via the Crippen Method and McGowan Method. chemeo.com

Significance of Fused Phenanthrene-Thiophene Architectures in Advanced Materials Research

The fusion of phenanthrene and thiophene rings creates a unique molecular framework with significant potential for advanced materials. ontosight.ai These architectures typically yield planar, aromatic molecules with considerable stability, which is a desirable trait for materials used in electronic devices. ontosight.ai The combination of these two specific rings gives rise to valuable fluorescence and semiconducting properties. ontosight.aiontosight.ai

This unique combination of properties makes phenanthrene-thiophene-based molecules prime candidates for a variety of applications in organic electronics. ontosight.ai Research has extensively explored their use in:

Organic Light-Emitting Diodes (OLEDs) ontosight.aiontosight.ai

Organic Field-Effect Transistors (OFETs) ontosight.aiontosight.ai

Organic Photovoltaic Devices (Solar Cells) ontosight.ai

The versatility of the phenanthrene-thiophene core is a key aspect of its importance. Scientists can strategically modify the core structure to fine-tune its physicochemical properties. For example, research on derivatives of phenanthro[2,1-b:7,8-b']dithiophene demonstrated that attaching different alkyl or decylthienyl side chains significantly alters properties like solubility and π-conjugation length. nih.gov This ability to engineer the molecule allows for the development of high-performance organic semiconductors tailored for specific functions. nih.gov The potential of these architectures is underscored by the high performance of related compounds; for instance, single crystals of certain benzophenanthrothiophenes have been used to fabricate p-channel field-effect transistors exhibiting charge carrier mobilities as high as 2.03 cm² V⁻¹ s⁻¹. nih.gov

The strategic design and synthesis of molecules containing fused phenanthrene and thiophene units are therefore considered an efficient pathway toward developing the next generation of flexible, lightweight, and solution-processable organic electronic materials. nih.govthieme.de

Table 2: Compound Names Mentioned in the Article

Compound Name
2,7-Bis(5-decylthiophene-2-yl)phenanthro[2,1-b:7,8-b']dithiophene
Benzo(b)phenanthro(2,1-d)thiophene
Benzophenanthrothiophenes
Phenanthro[1,2-b:8,7-b']dithiophene
Phenanthro[2,1-b:7,8-b']dithiophene
This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

219-25-0

Molecular Formula

C16H10S

Molecular Weight

234.3 g/mol

IUPAC Name

naphtho[2,1-e][1]benzothiole

InChI

InChI=1S/C16H10S/c1-2-4-12-11(3-1)5-6-14-13(12)7-8-16-15(14)9-10-17-16/h1-10H

InChI Key

WYAKNOROQVZSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CS4

Origin of Product

United States

Advanced Structural Elucidation and Characterization Techniques for Phenanthro 2,1 B Thiophene Architectures

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Packing

ParameterDescriptionTypical Findings for Aromatic Thiophene (B33073) Derivatives
Molecular Conformation The spatial arrangement of atoms in a molecule.Generally planar to facilitate close packing.
Crystal System The symmetry of the crystal lattice.Varies depending on the specific derivative and crystallization conditions.
Intermolecular Interactions Non-covalent forces holding molecules together.Predominantly π-π stacking, with potential C–H···π and C–H···S interactions.
π-π Stacking Distance The distance between parallel aromatic rings.Typically in the range of 3.4–3.8 Å.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Confirmation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. rsc.org For phenanthro[2,1-b]thiophene, ¹H and ¹³C NMR spectroscopy provide definitive confirmation of the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants of these proton signals are highly sensitive to their electronic environment, allowing for the unambiguous assignment of each proton to its specific position on the phenanthrene (B1679779) and thiophene rings. Protons in the more sterically hindered "bay region" of the phenanthrene moiety are expected to resonate at a lower field (higher ppm) due to deshielding effects. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between adjacent protons, further aiding in the complete spectral assignment. najah.edu

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. careerendeavour.com The chemical shifts of the carbon atoms in the fused aromatic system typically appear between 120 and 150 ppm. The quaternary carbons at the fusion points of the rings can be identified by their lack of attached protons, often confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The combination of ¹H and ¹³C NMR data provides a comprehensive picture of the molecular framework of this compound in the solution phase. najah.edu

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H 7.0 - 9.0Electronic environment and connectivity of protons.
¹³C 120 - 150The carbon skeleton of the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₆H₁₀S). chemspider.com

In a typical electron ionization (EI) mass spectrum of this compound, a prominent molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 234.05 g/mol ). nist.gov The high stability of the aromatic system results in a molecular ion that is often the base peak in the spectrum. Fragmentation of the molecular ion can also occur, providing further structural information. Common fragmentation pathways for polycyclic aromatic hydrocarbons and their derivatives involve the loss of small neutral molecules or radicals.

Electrospray ionization (ESI) is a softer ionization technique often coupled with HRMS (ESI-HRMS). researchgate.net While less common for nonpolar aromatic hydrocarbons like this compound, it can be utilized for derivatives containing polar functional groups. ESI-MS is particularly useful for analyzing samples in solution and can provide information about protonated molecules ([M+H]⁺) or other adducts. nih.govmdpi.com

TechniqueIonization MethodInformation Obtained
EI-MS Electron IonizationMolecular weight and fragmentation pattern.
ESI-HRMS Electrospray IonizationPrecise molecular formula and analysis of polar derivatives.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. The out-of-plane C-H bending vibrations, which are often strong, appear in the fingerprint region between 900 and 675 cm⁻¹ and are indicative of the substitution pattern on the aromatic rings. The C-S stretching vibration of the thiophene ring is expected to be weaker and can be found in the fingerprint region as well.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Due to the high polarizability of the extended π-system in this compound, the aromatic C=C stretching modes are typically strong in the Raman spectrum. mdpi.com The symmetric vibrations of the molecule are often more Raman active, while asymmetric vibrations are more IR active, making the combination of both techniques a powerful tool for a complete vibrational analysis.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Activity
Aromatic C-H Stretch 3100 - 3000IR and Raman active
Aromatic C=C Stretch 1600 - 1450Strong in both IR and Raman
C-H Out-of-Plane Bend 900 - 675Strong in IR
C-S Stretch ~700Weaker in both IR and Raman

Thermogravimetric Analysis (TGA) for Thermal Stability in Device Applications

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. researchgate.net For this compound, TGA is a critical tool for assessing its thermal stability, which is a key requirement for its use in electronic devices that may operate at elevated temperatures.

A typical TGA thermogram for a stable organic material like this compound would show a flat baseline over a wide temperature range, indicating no significant mass loss. The onset of decomposition is identified as the temperature at which a significant weight loss begins. Due to its rigid, fused aromatic structure, this compound is expected to exhibit high thermal stability, with a decomposition temperature (often defined as the temperature at which 5% weight loss occurs) well above 200°C. This high thermal stability is essential to prevent degradation during device fabrication processes, such as thermal evaporation, and to ensure the long-term operational stability of the final device. TGA can also provide information about the presence of residual solvent or impurities, which would be indicated by weight loss at lower temperatures.

ParameterDescriptionExpected Value for this compound
Decomposition Temperature (Td) The temperature at which the material begins to decompose.Expected to be high (>200 °C) due to its aromatic nature.
Residual Mass The percentage of mass remaining at the end of the analysis.Typically low for organic compounds that decompose into volatile products.

Morphological Characterization of Thin Films (AFM, SEM)

AFM provides three-dimensional topographical images of the film surface with nanoscale resolution. mdpi.com It can be used to quantify surface roughness and visualize the size and shape of crystalline domains. A smooth, uniform film with large, well-interconnected crystalline grains is generally desirable for efficient charge transport. AFM can be operated in different modes, such as tapping mode, to minimize damage to the soft organic film.

SEM, on the other hand, provides a two-dimensional image of the surface by scanning it with a focused beam of electrons. beilstein-journals.org It offers a larger field of view compared to AFM and is useful for identifying larger-scale features, defects, or inconsistencies in the film. The combination of AFM and SEM provides a comprehensive understanding of the thin film morphology at different length scales, which is crucial for optimizing film deposition processes and improving device performance.

TechniqueInformation ObtainedImportance for Device Performance
AFM Nanoscale surface topography, roughness, and grain size.Influences charge injection and transport at interfaces.
SEM Microscale surface morphology, uniformity, and defects.Affects overall device consistency and reliability.

Electronic Structure and Spectroscopic Investigations of Phenanthro 2,1 B Thiophene

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties of thiophene-fused polyaromatic hydrocarbons are largely dictated by π-π* transitions within the conjugated system. For phenanthro-fused thiophenes, the specific isomerism and the mode of fusion between the thiophene (B33073) and phenanthrene (B1679779) moieties significantly influence the absorption spectra. Theoretical studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often used to predict and interpret the electronic transitions.

Computational studies on related thiophene-fused aromatic systems indicate that the absorption spectra are characterized by multiple bands. For instance, calculations on various thiophene-fused phenazine derivatives show that the positions of the sulfur atoms have a significant effect on the UV-vis absorption spectra. Similarly, studies on thiophene-fused polyaromatics reveal that the connectivity of the thiophene ring plays a crucial role in determining their photophysical properties. While specific experimental data for Phenanthro[2,1-b]thiophene is not extensively documented in readily available literature, theoretical calculations on analogous structures suggest that its UV-Vis spectrum would exhibit strong absorption in the UV region, with the longest wavelength absorption band corresponding to the HOMO-to-LUMO transition.

Table 1: Calculated UV-Vis Absorption Data for Thiophene-Based Chromophores (Illustrative)

Compound Family λmax (nm) Oscillator Strength (f) Predominant Transition
Thiophene-fused PAHs 400-500 > 0.1 HOMO → LUMO

Note: This table is illustrative, based on data for related compound families, as specific experimental values for this compound are not available in the cited sources.

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

The emission properties of this compound, including fluorescence and phosphorescence, are intrinsically linked to its electronic structure and the nature of its excited states.

Thiophene-containing polycyclic aromatic hydrocarbons are known to be fluorescent. nih.gov The fluorescence quantum yield and emission wavelength are sensitive to the molecular structure, particularly the extent of π-conjugation and the rigidity of the molecule. For many thiophene-fused systems, fluorescence is observed in both solution and the solid state. nih.gov The emission typically originates from the relaxation of the lowest singlet excited state (S₁) to the ground state (S₀). In related thiophene-fused polyaromatics, fluorescence quantum yields in solution can be significant, and the emission maxima are influenced by the thiophene connectivity. nih.gov For this compound, it is expected to exhibit fluorescence, with the emission spectrum being a mirror image of the lowest energy absorption band.

Phosphorescence, the emission of light from a triplet excited state (T₁), is typically observed at low temperatures where non-radiative decay pathways are suppressed. Cryogenic conditions, such as at 77 K in a frozen matrix, are often used to study the phosphorescence of polycyclic aromatic compounds. Low-temperature time-resolved phosphorescence excitation-emission matrices have been utilized for the analysis of general phenanthro-thiophenes, indicating that this class of compounds exhibits phosphorescence. rsc.org This technique allows for the resolution of spectrally similar compounds based on their different phosphorescence lifetimes. While specific lifetime data for this compound is not available, the methodology confirms that phosphorescence is a characteristic property of the phenanthro-thiophene family at cryogenic temperatures. rsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of conjugated molecules, providing information on the energies of the frontier molecular orbitals (HOMO and LUMO). The oxidation and reduction potentials correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. For thiophene-fused aromatic systems, both the position and orientation of the thiophene moieties have a significant impact on their electrochemical behavior. mit.edu

Studies on various thiophene-fused polyaromatics have shown that these compounds are electrochemically active, undergoing oxidation processes. nih.govmit.edu The oxidation potentials are sensitive to the molecular structure; for example, in one study of isomeric thienoacenes, a difference of about 200 mV in oxidation potential was observed between two isomers, highlighting the electronic sensitivity to the heteroarene substitution pattern. mit.edu Although specific CV data for this compound is not provided in the search results, it is expected to be oxidizable, and its redox potentials would be key in determining its HOMO and LUMO energy levels experimentally.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that govern the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is directly related to the wavelength of the lowest energy electronic transition. DFT calculations are a common tool for determining the energies and spatial distributions of these orbitals.

For thiophene-based materials, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, reflecting its electron-donating nature. The LUMO is a π*-antibonding orbital distributed across the aromatic framework. In studies of various thiophene derivatives, HOMO energy levels have been calculated to be in the range of -4.8 eV to -5.6 eV, with LUMO levels around -2.3 eV to -3.2 eV. nih.govnih.gov For instance, a DFT study on a novel thiophene derivative reported calculated HOMO and LUMO energies of -4.89 eV and -3.22 eV, respectively, resulting in an energy gap of 1.66 eV. nih.gov The precise energy levels for this compound would depend on its specific geometry and the level of theory used for calculation, but they are expected to fall within the typical range for extended thiophene-fused systems.

Table 2: Representative Calculated FMO Energies for Thiophene Derivatives

Compound Type HOMO (eV) LUMO (eV) Energy Gap (eV) Method
Thiophene Derivative 5b -4.89 -3.22 1.66 DFT nih.gov
4,4′-Bibenzo[c]thiophene -5.55 -2.39 3.16 CV-estimated nih.gov

Note: This table provides examples from related thiophene systems to illustrate typical energy ranges, as specific calculated values for this compound are not available in the cited sources.

Correlation of Electronic Structure with Optical Properties (e.g., π-conjugation length)

A fundamental principle in the study of conjugated organic materials is the direct correlation between electronic structure and optical properties. The extent of the π-conjugated system is a primary determinant of the HOMO-LUMO gap. As the π-conjugation length increases, the energy gap typically decreases, leading to a bathochromic (red) shift in both the absorption and emission spectra.

This relationship is well-established for thiophene-based materials. The fusion of the thiophene ring to the phenanthrene core in this compound creates an extended π-system. The specific mode of fusion in the [2,1-b] isomer defines the effective conjugation pathway and, consequently, the energy of the frontier orbitals. Theoretical studies on macrocyclic thiophene derivatives have shown that as the number of repeating units increases (and thus the conjugation length), the HOMO-LUMO gap changes and the UV-Vis spectrum redshifts. nih.gov The electronic nature of the aromatic core in phenanthro-fused thiophenes is highly sensitive to the substitution pattern, which in turn affects the photophysical properties such as the emission wavelength. mit.edu Therefore, the optical characteristics of this compound are a direct consequence of its unique electronic structure arising from its specific π-conjugation pathway.

Reactivity and Mechanistic Pathways of Phenanthro 2,1 B Thiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The mechanism typically involves a two-step process: initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For fused thiophene (B33073) systems like benzothiophene, electrophilic attack preferentially occurs at the electron-rich thiophene ring rather than the benzene ring. chemicalbook.com Specifically, the C2 and C3 positions of the thiophene moiety are the most reactive sites.

While specific studies on the electrophilic aromatic substitution of Phenanthro[2,1-b]thiophene are not extensively documented, its reactivity can be inferred from the behavior of simpler analogs like benzothiophene and thiophene. Thiophenes are generally more susceptible to electrophilic attack than benzene due to the ability of the sulfur atom to stabilize the cationic intermediate. wikipedia.org

Common electrophilic substitution reactions include:

Nitration: Typically carried out with nitric acid in the presence of sulfuric acid or acetic anhydride, this reaction introduces a nitro (-NO₂) group. masterorganicchemistry.comresearchgate.net In benzothiophene, nitration can yield a mixture of 2-nitro and 3-nitro isomers, with the exact ratio depending on the reaction conditions. chemicalbook.comrsc.org

Halogenation: The introduction of halogen atoms (Cl, Br) is usually achieved using the elemental halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Reactions: These reactions, developed by Charles Friedel and James Crafts, allow the introduction of alkyl (alkylation) or acyl (acylation) groups to the aromatic ring. wikipedia.org Friedel-Crafts acylation, in particular, is a common method for synthesizing ketone derivatives of thiophenes and benzothiophenes, typically employing an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). asianpubs.orggoogle.combeilstein-journals.org

For this compound, it is anticipated that electrophilic attack would occur preferentially on the thiophene ring. The precise regioselectivity would be influenced by the steric hindrance imposed by the fused phenanthrene (B1679779) system and the relative stability of the possible carbocation intermediates.

Oxidative Transformations (e.g., Sulfoxides, Sulfones, Oxidative Coupling)

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. This process significantly modifies the electronic properties of the molecule, as the electron-donating thiophene group is converted into an electron-withdrawing sulfoxide or sulfone group. mdpi.com

Sulfoxidation: The oxidation of thiophene derivatives typically proceeds in a stepwise manner. The initial oxidation yields the corresponding S-oxide (sulfoxide), and further oxidation produces the S,S-dioxide (sulfone). researchgate.net this compound can be oxidized to this compound-S-oxide (also named benzo[b]naphtho[2,1-d]thiophene-11-oxide). researchgate.net This transformation can be achieved using various oxidizing agents, such as peracids.

Enzymatic oxidation is also a viable pathway. The cytochrome P450 (CYP) superfamily of monooxygenase enzymes, for instance, can catalyze the sulfoxidation of thiophenes. researchgate.net Studies on related polycyclic thiaarenes suggest that such biotransformations are important in the metabolism and environmental degradation of these compounds.

Sulfone Formation: Continued oxidation of the sulfoxide leads to the formation of the corresponding sulfone. This conversion of a sulfide to a sulfone can be accomplished using reagents like hydrogen peroxide in combination with a catalyst or phosphorus pentoxide. researchgate.net The formation of the sulfonyl group further withdraws electron density from the aromatic system and alters the molecule's geometry and reactivity. For instance, the oxidation of sulfur atoms in researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives leads to a decrease in both the HOMO and LUMO energy levels, thereby reducing the energy band gap. mdpi.com

Oxidative Coupling: While not specifically documented for this compound, palladium-catalyzed oxidative C-H/C-H coupling is a powerful method for synthesizing dimers of thiophenes and benzothiophenes. nih.gov These reactions create a direct bond between two heterocyclic units, forming bithiophene structures that are important in materials science. Such reactions often utilize a co-catalyst, such as copper(II) acetate, in the presence of an oxidant like molecular oxygen. nih.gov

TransformationProductReagents/Conditions
SulfoxidationThis compound-S-oxidePeracids, Cytochrome P450 enzymes
Sulfone FormationThis compound-S,S-dioxideHydrogen Peroxide (H₂O₂), P₂O₅
Oxidative Coupling (Analog)2,2'-bis(benzothiophene)Pd(OAc)₂, Cu(OAc)₂, O₂

Reduction Reactions and Their Impact on Electronic Properties

Information regarding the specific reduction of this compound is limited. However, the general chemistry of thiophenes suggests several possible reduction pathways. Catalytic hydrogenation over metal catalysts (e.g., Pd, Pt, Ni) can lead to the saturation of the thiophene ring and, under more forcing conditions, the entire polycyclic system.

A key reaction in this class is hydrodesulfurization (HDS), a process of significant industrial importance for removing sulfur from fossil fuels. In HDS, catalytic hydrogenation leads to the cleavage of carbon-sulfur bonds and the removal of sulfur as hydrogen sulfide. This process invariably results in the complete disruption of the thiophene ring's aromaticity.

The reduction of the thiophene moiety would have a profound impact on the electronic properties of this compound. The key effects would include:

Loss of Aromaticity: Saturation of the thiophene ring would eliminate its contribution to the extended π-conjugated system.

Increased Band Gap: The disruption of the π-system would likely increase the HOMO-LUMO gap, leading to a blue shift in UV-visible absorption spectra.

Change in Molecular Geometry: The planar thiophene ring would adopt a non-planar, saturated conformation.

In contrast to oxidation, which tends to lower the frontier molecular orbital energies, reduction would raise them and disrupt the conjugation pathway, fundamentally altering the optoelectronic character of the molecule.

Cycloaddition Reactions (e.g., Diels-Alder)

Thiophenes are generally poor dienes in Diels-Alder reactions due to their high aromatic character. researchtrends.net However, the reactivity of the thiophene ring in cycloaddition reactions can be significantly enhanced upon oxidation to the corresponding sulfoxide or, more effectively, the sulfone. researchtrends.net The electron-withdrawing sulfonyl group reduces the aromaticity of the ring, making it behave more like a conventional diene.

While specific Diels-Alder reactions involving this compound have not been reported, it is plausible that its S,S-dioxide derivative could participate as the diene component in [4+2] cycloaddition reactions with reactive dienophiles. Such reactions are synthetically useful as they often proceed with the extrusion of sulfur dioxide (SO₂), providing a route to new polycyclic aromatic hydrocarbons.

Other types of cycloaddition, such as [2+1], [2+2], or [4+4] cycloadditions, are also known for aromatic systems, often under photochemical or transition-metal-catalyzed conditions. nih.govlibretexts.orgbeilstein-journals.org The extended π-system of this compound could potentially engage in such transformations, although specific examples remain to be explored.

Photochemical Rearrangement Processes

This compound and its derivatives exhibit notable photochemical reactivity. The liquid-phase photolysis of the parent compound, benzo[b]naphtho[2,1-d]thiophene, has been shown to generate atomic oxygen [O(³P)] or an equivalent reactive oxygen species. chemicalbook.com

The corresponding sulfoxide, benzo[b]naphtho[2,1-d]thiophene-11-oxide, undergoes a photodeoxygenation reaction upon irradiation. researchgate.netchemicalbook.com Nanosecond laser flash photolysis studies of this sulfoxide have identified the formation of a transient species with a maximum absorption at 445 nm and a lifetime of approximately 3 microseconds. researchgate.net This reaction ultimately leads to the formation of the parent this compound and an oxidized solvent molecule. For example, when benzene is used as the solvent, it can be oxidized to phenol. This reactivity highlights the potential of these sulfoxides as photo-oxidizing agents.

Related N-acylated aminomethylenebenzo[b]thiophene derivatives can undergo photoinitiated Z/E isomerization, which can be followed by rapid thermal rearrangement processes, demonstrating the complex photochemical pathways available to substituted benzothiophene systems. nih.govresearchgate.netbeilstein-archives.org

CompoundPhotochemical ProcessObserved Outcome/Intermediate
This compoundLiquid-phase photolysisGeneration of atomic oxygen [O(³P)]
This compound-S-oxidePhotodeoxygenationFormation of parent thiophene; transient species at 445 nm (τ ≈ 3 µs)

Catalytic Involvement in Reactions (e.g., Palladium, Copper Co-catalysis)

There is a lack of specific reports detailing the use of this compound as a substrate or ligand in common catalytic reactions. However, the principles of modern catalysis suggest that its structure is amenable to various transformations. The C-H bonds on the aromatic framework are potential sites for direct functionalization reactions catalyzed by transition metals like palladium. Such C-H activation strategies are powerful tools for modifying complex aromatic systems without the need for pre-functionalized starting materials.

Furthermore, if halogenated derivatives of this compound were prepared (via electrophilic substitution, for example), they would be excellent candidates for a wide range of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). These reactions would allow for the attachment of diverse functional groups, including aryl, alkyl, alkynyl, and amino moieties, to the polycyclic core.

Copper-catalyzed reactions are particularly prevalent in the synthesis of benzothiophene derivatives. beilstein-journals.orgresearchgate.netrsc.orgrsc.org These methods often involve the formation of C-S bonds to construct the thiophene ring itself. While these are synthetic routes to related structures rather than reactions of this compound, they underscore the importance of copper catalysis in the chemistry of polycyclic thiaarenes.

Applications in Advanced Materials Science: Organic Electronics

Utilization in Organic Semiconductor Devices

The unique electronic and physical properties of phenanthro[2,1-b]thiophene-based materials have led to their successful integration into several types of organic semiconductor devices. These materials are often used as the active layer, where their semiconducting nature is harnessed to control charge flow or to convert light into electricity and vice versa.

This compound derivatives have demonstrated considerable promise as the semiconducting channel in Organic Thin-Film Transistors (OTFTs) and Field-Effect Transistors (FETs). The performance of these devices is largely dependent on the charge carrier mobility of the organic semiconductor. The ordered packing of phenanthrothiophene-based molecules in the solid state promotes efficient orbital overlap, which is essential for high mobility.

For instance, single crystals of certain benzophenanthrothiophenes, a class of compounds derived from phenanthrothiophene, have been utilized in p-channel field-effect transistors. One such derivative, Flu-BPBPT, exhibited a high hole mobility of 2.03 cm²/V·s nih.gov. This high mobility is attributed to the favorable molecular packing in the crystalline state. Similarly, other fused-ring thienoacenes have shown high performance in OTFTs. For example, a phenyl-substituted derivative of trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)ethene achieved a mobility of up to 2.0 cm²/V·s with a high on/off ratio of up to 10⁸, along with good environmental stability rylene-wang.com.

The performance of OTFTs based on various thiophene-containing fused aromatic compounds is summarized in the table below.

Semiconductor MaterialDevice TypeHole Mobility (cm²/V·s)On/Off RatioReference
Flu-BPBPTSingle-crystal FET2.03- nih.gov
Phenyl-substituted trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)etheneThin-film FET2.010⁸ rylene-wang.com
Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] nih.govbenzothiophene (NBTBT-10)Thin-film FET0.2510⁵–10⁶ rsc.orgresearchgate.net
Fluorinated Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] nih.govbenzothiophene (NBTBTF-10)Thin-film FET0.2410⁶–10⁷ rsc.org
[2,2′]bi[naphtho[2,3-b]thiophenyl]Thin-film FET0.67- rsc.org

For example, a copolymer of PDT and isoindigo (IID) achieved a PCE of 5.28%. An even higher efficiency of 6.56% was reported for a copolymer of PDT and benzothiadiazole (BT). The improved performance of the PDT-BT copolymer was partly attributed to a favorable "face-on" orientation of the polymer chains, which facilitates efficient charge transport to the electrodes researchgate.net. Thiophene-based donor-acceptor copolymers are a significant area of research for enhancing the efficiency of organic solar cells informaticsjournals.co.inresearchgate.net.

The table below presents the performance of solar cells based on PDT copolymers.

PolymerAcceptorPower Conversion Efficiency (PCE) (%)
PDT-isoindigo (IID)-5.28
PDT-benzothiadiazole (BT)-6.56

Phenanthroimidazole derivatives incorporating thiophene (B33073) units have been synthesized and studied as emissive materials in Organic Light-Emitting Diodes (OLEDs). These compounds exhibit strong luminescence in both solution and the solid state. In solution, they can emit light with photoluminescence quantum yields as high as 64% researchgate.net. When fabricated into OLEDs, these materials can produce intense electroluminescence. For instance, devices using 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole as the active layer have demonstrated bright emission researchgate.net.

The performance of OLEDs is highly dependent on the molecular structure of the emitter. For example, a donor-π-acceptor type molecule, DMB-TT-TPA, which contains a thieno[3,2-b]thiophene core, has been used as an emitter in a solution-processed OLED. This device exhibited a maximum current efficiency of 10.6 cd/A and a maximum external quantum efficiency (EQE) of 4.61% beilstein-journals.orgnih.gov. Another study on thiophene-disubstituted benzothiadiazole derivatives reported a maximum EQE of 5.75% for a deep-red emitting doped device and 1.44% for a near-infrared non-doped device frontiersin.org.

A summary of the performance of selected thiophene-based OLEDs is provided below.

Emitter MaterialMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Emission Color
2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole--Blue
DMB-TT-TPA10.64.61Green (512 nm)
BTDF-TtTPA (doped)-5.75Deep-Red
BTDF-TtTPA (non-doped)-1.44Near-Infrared
Th-BN-34.6Green (512 nm)

While extensive research has focused on the photovoltaic applications of phenanthrothiophene-based materials, their inherent photoresponsive properties also make them suitable candidates for organic photodiodes. An organic photodiode operates on the same fundamental principles as an organic solar cell, converting light into an electrical signal. The key performance metrics for a photodiode include its responsivity, detectivity, and response speed. The favorable charge transport characteristics and absorption properties of this compound derivatives suggest their potential for high-performance organic photodetectors. For instance, the efficient charge generation and transport observed in PDT-based solar cells are also desirable for photodiode applications researchgate.net.

Charge Transport Mechanisms in this compound-based Materials

The efficiency of charge transport in organic semiconductors is a critical factor determining the performance of electronic devices. In materials based on this compound, charge transport is primarily governed by a hopping mechanism between adjacent molecules. The rate of this hopping is strongly influenced by the electronic coupling between molecules and the energetic disorder of the material. The rigid and planar structure of the phenanthrothiophene core is conducive to ordered molecular packing, which minimizes energetic disorder and enhances electronic coupling nih.gov.

Theoretical calculations based on the single-crystal structures of benzophenanthrothiophenes have been used to estimate electronic coupling and charge mobility, providing insights into the structure-property relationships that govern charge transport in these materials nih.gov. The introduction of thiophene moieties in various molecular architectures has been shown to influence hole mobility mdpi.commdpi.comrsc.org.

Intermolecular π-π stacking is a crucial non-covalent interaction that dictates the molecular arrangement in the solid state and, consequently, the charge transport properties of organic semiconductors. In this compound and its derivatives, the extended aromatic system facilitates strong π-π stacking interactions, leading to the formation of well-ordered structures nih.govnih.gov. These ordered stacks create pathways for charge carriers to move through the material, with the charge mobility being highly dependent on the distance and relative orientation of the stacked molecules.

The crystal structures of various phenanthro-based compounds reveal different packing motifs, such as herringbone and slipped π-stacking, which influence the degree of orbital overlap between adjacent molecules pkusz.edu.cnnih.govresearchgate.netresearchgate.net. For example, the near-cofacial packing with parallel π-stacked structures observed in some benzophenanthrothiophenes is believed to contribute to their high charge mobility nih.gov. The interplay of π-π stacking and other intermolecular interactions, such as S···S interactions in sulfur-rich annelated oligomers, can further enhance the dimensionality of the electronic structure, leading to improved charge transport rylene-wang.com. The stability of frameworks based on multiple π-π stacking interactions has been highlighted as a significant factor in supramolecular assembly nih.gov.

Influence of Molecular Packing and Thin-Film Morphology on Device Performance

The molecular geometry of these compounds, often characterized by a nearly flat and symmetric structure, facilitates tight intermolecular packing, which is crucial for efficient charge transport. A common and favorable packing motif observed in many high-performance organic semiconductors is the herringbone arrangement. This type of packing maximizes the overlap of π-orbitals between neighboring molecules, creating effective pathways for charge carriers to move through the material. The specific intermolecular distances and the degree of π-stacking are critical parameters that influence the charge carrier mobility.

The morphology of the thin film, including its crystallinity, grain size, and the connectivity between crystalline domains, plays a pivotal role in device performance. Highly crystalline films with large, well-interconnected grains are desirable as they minimize the number of grain boundaries, which can act as traps for charge carriers and impede their transport. The deposition conditions and subsequent processing steps, such as thermal annealing, are critical for controlling the thin-film morphology.

Thermal annealing, a process of heating the material to a temperature below its melting point, can significantly improve the performance of OFETs. This process can enhance the crystallinity of the thin film, leading to stronger diffraction peaks in X-ray diffraction (XRD) patterns, which indicates a more ordered molecular arrangement. Annealing can also influence the orientation of the molecules relative to the substrate, which is another crucial factor for efficient charge transport in the device channel. For instance, a progressive enhancement in the performance of OFETs based on Naphtho[2,1-b:3,4-b']bisthieno[3,2-b] pkusz.edu.cnbenzothiophene derivatives has been observed with an increase in annealing temperature. researchgate.net

Furthermore, the introduction of functional groups, such as fluorine atoms, can influence the molecular packing through dipole-dipole interactions, promoting closer intermolecular stacking and thereby enhancing charge transport. researchgate.net The choice of solvent and deposition technique (e.g., vacuum deposition, solution shearing) also has a profound impact on the resulting thin-film morphology and, consequently, the electronic properties of the device.

The following table summarizes the performance of OFETs based on derivatives of related thiophene-fused aromatic structures, highlighting the impact of molecular structure and processing on charge carrier mobility.

CompoundDeposition MethodAnnealing Temperature (°C)Hole Mobility (cm²/Vs)On/Off Ratio
NBTBT-10Vacuum Deposition2200.2510⁵–10⁶
NBTBTF-10Vacuum Deposition1400.2410⁶–10⁷
DTAntVacuum Deposition800.5010⁷

Table 1: Performance of OFETs based on selected thiophene-fused aromatic compounds. Data sourced from pkusz.edu.cnresearchgate.net.

Applications in Chemical Sensing Technologies

The unique electronic and photophysical properties of thiophene-fused polycyclic aromatic hydrocarbons, including the this compound scaffold, make them promising candidates for applications in chemical sensing technologies. The extended π-conjugated system in these molecules can interact with analytes, leading to detectable changes in their optical or electrical properties, such as fluorescence or conductivity.

One of the primary mechanisms exploited in chemical sensors based on these materials is fluorescence quenching. The high fluorescence quantum yields of many thiophene-based polymers and small molecules can be effectively "turned off" in the presence of certain analytes, particularly electron-deficient molecules like nitroaromatics, which are common components of explosives. This quenching occurs due to an electron transfer process from the excited state of the fluorophore to the analyte molecule. Research on thiophene-based polymers has demonstrated that their sensitivity to nitroaromatic vapors can be enhanced by incorporating moieties that promote interaction with the analyte and by using bulky side chains that increase the porosity of the thin film, allowing for better analyte diffusion.

Another approach involves the specific binding of ions, which can modulate the electronic and optical properties of the sensing molecule. For example, derivatives of benzo[b]thiophene have been functionalized with receptor groups like phenanthroline to create ionochromic and photochromic materials. These functionalized molecules have shown the ability to selectively detect metal ions, such as Fe²⁺, through a distinct color change. The subsequent addition of a counter-ion, like acetate (AcO⁻), can reverse this change, demonstrating the potential for creating reversible "on-off-on" optical and fluorescent switches. nih.gov

While specific studies detailing the use of the parent this compound in chemical sensing are not widely reported, the principles demonstrated with its derivatives and related thiophene-fused systems provide a strong basis for its potential in this field. The ability to functionalize the phenanthrothiophene core allows for the tuning of its electronic properties and the introduction of specific recognition sites, paving the way for the development of highly selective and sensitive chemical sensors.

Sensing ApplicationAnalytePrinciple of DetectionPotential Advantage
Explosives DetectionNitroaromatic VaporsFluorescence QuenchingHigh sensitivity and rapid response.
Ion DetectionFe²⁺ / AcO⁻Colorimetric and Fluorometric ChangesReversible and selective detection.

Table 2: Potential Chemical Sensing Applications of Functionalized this compound Derivatives.

Computational Chemistry and Theoretical Modeling of Phenanthro 2,1 B Thiophene Systems

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state electronic properties of phenanthro[2,1-b]thiophene and its derivatives. These calculations are fundamental to understanding the molecule's intrinsic characteristics.

Geometry Optimization and Conformational Analysis

Conformational analysis and geometry optimization are crucial first steps in the theoretical study of molecular systems. For molecules with rotatable bonds, identifying the most stable conformers is essential for accurate predictions of their properties. chemrxiv.org Computational methods, such as those implemented in OpenBabel, can be used to generate a variety of conformers. chemrxiv.org These conformers are then typically optimized using DFT to determine their relative energies and geometric parameters. chemrxiv.org For instance, in the study of oligothiophenes, a workflow involving conformer generation with OpenBabel, followed by clustering and DFT optimization, has proven effective in identifying all energetically relevant conformers. chemrxiv.org This process often reveals that DFT-based geometry optimization naturally reduces the geometric differences within families of conformers. chemrxiv.org

The choice of computational method can influence the outcome of geometry optimizations. For example, the ANI-2X machine learning potential, combined with a conjugate gradient with backtracking line search (CG-BS) algorithm, has shown to be a robust method for optimizing molecular geometries, with results comparable to DFT calculations at the ωB97X/6-31G(d) and B3LYP-D3BJ/DZVP levels. nih.gov In a study of 2-methoxythiophene, conformational analysis was performed by varying the dihedral angle between 0 and 360 degrees to identify the most stable structures. researchgate.net

Accurate Determination of Electronic Structure (FMOs, Energy Gaps)

The electronic structure, particularly the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – and the corresponding energy gap, is a key determinant of a molecule's electronic and optical properties. DFT calculations are widely used to determine these parameters.

For example, in the study of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives, DFT calculations revealed that increasing the number of electron-donating and electron-withdrawing phenyl groups on the thiophene (B33073) ring leads to an increase in the HOMO energy level and a decrease in the LUMO energy level, respectively. rsc.org This results in a smaller HOMO-LUMO band gap and a bathochromic shift (a shift to longer wavelengths) of the photoabsorption band. rsc.org Similarly, for 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, DFT calculations were used to explore their electronic properties, and the HOMO/LUMO energy levels were estimated from cyclic voltammetry measurements. beilstein-journals.org

The introduction of electron-donating groups, such as methoxy (B1213986) side chains in π-conjugated Schiff-bases, has been shown to decrease the energy gap. nih.gov In contrast, the elongation of alkyl chains has a less significant effect on the electronic structure of the model compounds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules due to its favorable balance of computational cost and accuracy. rsc.org It allows for the calculation of vertical excitation energies and the characterization of excited states in terms of the contributing electronic transitions. rsc.orgnih.gov

However, TD-DFT has known limitations, particularly in describing long-range charge-transfer excitations. rsc.org For thiophene-based compounds, TD-DFT can sometimes predict an incorrect ordering of the lowest ππ* excited states compared to more accurate post-Hartree-Fock methods. nih.gov The choice of functional within TD-DFT is also critical. For instance, in the study of phenylalanine protein chains, different functionals were evaluated by comparing the TD-DFT results with those from the more accurate CC2 method. nih.gov

Despite these challenges, TD-DFT remains a valuable tool for understanding the photochemistry of molecules like this compound. It can provide insights into the nature of excited states, such as whether they are local excitations or involve charge transfer. nih.govnih.gov Visualization techniques can be employed to analyze the electron-hole separation and exciton (B1674681) delocalization in the excited states calculated by TD-DFT. rsc.org

Prediction and Analysis of Optical and Electrochemical Properties

Theoretical calculations are instrumental in predicting and interpreting the optical and electrochemical properties of this compound and related systems. These properties are directly linked to the electronic structure and excited state characteristics of the molecules.

DFT and TD-DFT calculations can be used to predict UV-Vis absorption spectra. For example, in the study of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, the calculated absorption spectra were found to be in good agreement with experimental measurements. beilstein-journals.org The introduction of different substituents can significantly alter the optical properties. For instance, the substitution of decylthienyl groups on phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) derivatives leads to a redshift in the UV-vis absorption, indicating an extension of the π-conjugation length. nih.gov

Electrochemical properties, such as oxidation and reduction potentials, can also be predicted using DFT. These calculations can help in understanding the redox behavior of the molecules. For 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives, DFT calculations, in conjunction with experimental cyclic voltammetry, showed that the introduction of electron-donating or electron-withdrawing groups lowers the oxidation potential. rsc.org

Theoretical Modeling of Charge Transport Parameters and Intermolecular Electronic Coupling

The charge transport properties of organic materials are crucial for their application in electronic devices. Theoretical modeling plays a vital role in understanding and predicting these properties. Key parameters that are often calculated include the reorganization energy and the electronic coupling (transfer integral) between adjacent molecules.

A multiscale approach, combining molecular dynamics and quantum-chemical calculations, has been used to study the structure-property relationship for nih.govbenzothieno[3,2-b] nih.govbenzothiophene derivatives. rsc.org This study indicated that the extremely large electronic couplings along a specific crystal axis are responsible for the excellent charge transport properties observed in these materials. rsc.org

The polaron concept is often used to describe charge transport in organic materials, where a charge carrier is coupled to the surrounding lattice vibrations. aps.org Theoretical models that go beyond the small-polaron approximation are necessary to accurately describe charge transport across a wide range of temperatures and for polarons of different sizes. aps.org For thiophene-substituted naphthyridine crystalline materials, a comprehensive theoretical analysis of charge transfer properties has been reported, which was able to quantitatively predict experimental mobility observations. rsc.org

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical calculations are essential for the design and prediction of the NLO properties of new materials.

DFT and TD-DFT methods can be used to calculate the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response of a molecule. For a series of non-fullerene acceptor-based compounds, DFT calculations at the M06/6-31G(d,p) level showed that modifying the acceptor groups can lead to promising NLO properties. nih.gov The NLO response is often linked to charge transfer from a donor to an acceptor unit through a π-conjugated spacer. nih.gov

For thiophene/phenylene-based oligomers and polymers, both experimental (Z-scan technique) and theoretical studies have been conducted to investigate their NLO properties. nih.govcapes.gov.br These compounds exhibit significant two-photon absorption, making them suitable for NLO applications. nih.govcapes.gov.br

Solid-State Electronic Structure Calculations Based on Crystal Data

Theoretical investigations into the solid-state electronic structure of this compound, grounded in its experimentally determined crystal structure, are crucial for understanding its potential as a semiconductor material. These calculations provide insights into key parameters that govern charge transport, such as the electronic band gap, the density of states (DOS), and the nature of the frontier molecular orbitals (HOMO and LUMO) in the crystalline phase.

While comprehensive solid-state electronic structure calculations specifically for the parent this compound compound based on its single-crystal data are not extensively detailed in publicly available literature, the established methodologies for analogous thiophene-based organic semiconductors provide a framework for what such an analysis would entail. Studies on derivatives and related polycyclic aromatic hydrocarbons consistently utilize Density Functional Theory (DFT) for these purposes.

For related compounds, such as derivatives of phenanthrene (B1679779) and benzo[b]phenanthro[2,1-d]thiophene, research has demonstrated the importance of crystal packing on the electronic properties. nih.govontosight.ai The intermolecular interactions within the crystal lattice, including π-π stacking, significantly influence the electronic coupling between adjacent molecules, which is a critical factor for efficient charge transport. beilstein-journals.orgbeilstein-journals.org

A typical computational approach involves the following steps:

Acquisition of Crystal Structure Data: High-quality single-crystal X-ray diffraction data provides the precise atomic coordinates of the molecule within the unit cell. This geometric arrangement is the foundation for the solid-state calculation.

Quantum Chemical Calculations: Using the crystal data, the electronic band structure, density of states (DOS), and projected density of states (PDOS) are calculated. These calculations reveal the energy levels that electrons can occupy within the crystal and the contribution of different atomic orbitals to these energy bands.

Analysis of Frontier Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO levels provides a theoretical estimate of the band gap. In the solid state, these discrete levels broaden into valence and conduction bands, respectively.

Charge Transport Properties: Based on the calculated electronic structure, charge carrier mobility can be estimated. This often involves calculating the reorganization energy and the electronic coupling between neighboring molecules in the crystal lattice.

For illustrative purposes, the following table presents hypothetical data that would be the target of such a computational study on this compound, based on typical values for related organic semiconductors.

Calculated PropertyHypothetical ValueUnitSignificance
Band Gap (Eg)3.2eVDetermines the energy required to excite an electron to a conducting state.
HOMO Level-5.8eVEnergy of the highest occupied molecular orbital; relates to the p-type (hole) transport.
LUMO Level-2.6eVEnergy of the lowest unoccupied molecular orbital; relates to the n-type (electron) transport.
Hole Reorganization Energy (λh)0.25eVThe energy cost for a molecule to change its geometry upon hole transfer.
Electron Reorganization Energy (λe)0.30eVThe energy cost for a molecule to change its geometry upon electron transfer.

It is important to note that the actual values for this compound would be dependent on the specific crystal packing (polymorph) and the level of theory used in the calculations. The study of its derivatives suggests that substitutions on the phenanthrothiophene core can significantly tune these electronic properties. nih.govresearchgate.net

Supramolecular Chemistry and Self Assembly of Phenanthro 2,1 B Thiophene Derivatives

Design Principles for Supramolecular Architectures

The creation of sophisticated supramolecular structures from phenanthro[2,1-b]thiophene derivatives hinges on a set of fundamental design principles. A primary consideration is the functionalization of the core phenanthrothiophene scaffold. The introduction of specific substituents can dictate the directionality and strength of intermolecular interactions, thereby guiding the self-assembly process.

Key design strategies include:

Thermodynamic Stability: A successful self-assembly process requires that the desired supramolecular architecture represents a thermodynamic minimum. This is achieved by programming the molecules with complementary interaction sites that lead to a more stable, ordered state compared to the disordered components. nih.gov

Kinetic Accessibility: The target structure must not only be thermodynamically favorable but also kinetically accessible. The assembly pathway should avoid deep kinetic traps, which are stable, non-functional intermediate structures that can hinder the formation of the desired product. nih.gov The reversibility of non-covalent bonds often plays a key role in allowing the system to "proofread" and correct errors during assembly.

Nature of Interactions: The choice of non-covalent interactions is paramount. These can range from strong, directional hydrogen bonds to weaker, less directional van der Waals forces and π-π stacking. The strategic placement of functional groups that can engage in these interactions is a cornerstone of designing self-assembling systems based on this compound. For instance, the introduction of alkyl chains can influence solubility and modulate the packing of the aromatic cores. nih.gov

The following table outlines key design considerations and their impact on the resulting supramolecular architectures of thiophene-based systems.

Design PrincipleInfluence on Supramolecular Architecture
Molecular Shape Dictates packing efficiency and the overall geometry of the assembly (e.g., linear, lamellar, or complex 3D structures).
Functional Groups Introduce specific, directional interactions such as hydrogen bonding or metal coordination sites, leading to more complex and well-defined structures.
Solvent Can mediate intermolecular interactions, affecting the strength of solvophobic effects and the solubility of the assembling components.
Temperature Influences the kinetic and thermodynamic landscape of the self-assembly process, with higher temperatures often allowing for the overcoming of kinetic barriers.

Metal-Templated Self-Assembly and Coordination Chemistry (e.g., with Cu(I), Pb(II))

Metal coordination provides a powerful tool for directing the self-assembly of this compound derivatives into discrete, well-defined supramolecular structures. By incorporating chelating units into the phenanthrothiophene backbone, the geometry of the resulting metal complex can be precisely controlled.

A notable example, while not of this compound itself but of closely related oligothiophene-bridged bis-phenanthroline ligands, demonstrates the principle of metal-templated self-assembly with copper(I). In this system, the length of the oligothiophene spacer plays a crucial role in determining the final architecture. Ligands with shorter thiophene (B33073) bridges tend to form mononuclear complexes with a 1:2 metal-to-ligand stoichiometry (CuL₂). nih.gov However, when the thiophene spacer is extended, as in a quaterthiophene-bridged ligand, a distinct preference for the formation of double-stranded, dinuclear helicates (Cu₂L₂) is observed. nih.gov This highlights how subtle modifications to the ligand design can dramatically shift the equilibrium towards more complex, helical structures. The formation of these assemblies can be confirmed by techniques such as ESI-HRMS, which can identify the stoichiometry of the metal-ligand complexes in solution. nih.gov

While the outline specifies an interest in Pb(II) coordination, specific studies on the metal-templated self-assembly of this compound derivatives with lead(II) are not prominently available in the reviewed literature. However, the general principles of coordination chemistry suggest that the introduction of appropriate chelating moieties onto the this compound framework could lead to the formation of Pb(II)-containing supramolecular structures. The larger ionic radius and flexible coordination sphere of Pb(II) compared to Cu(I) could result in the formation of different and potentially more complex architectures.

The following table summarizes the observed and potential outcomes of metal-templated self-assembly with thiophene-based ligands.

Metal IonLigand SystemObserved/Potential Supramolecular Structure
Cu(I) Oligothiophene-bridged bis-phenanthrolinesMononuclear complexes (CuL₂) or dinuclear helicates (Cu₂L₂), depending on spacer length. nih.gov
Pb(II) Hypothetical this compound with chelating unitsPotentially diverse and complex coordination polymers or discrete assemblies, influenced by the multidentate nature of the ligand and the flexible coordination geometry of Pb(II).

Role of Non-Covalent Interactions (e.g., π-π stacking, X…π, H…X) in Directed Assembly

Non-covalent interactions are the ubiquitous forces that govern the self-assembly of this compound derivatives, dictating their packing in the solid state and their association in solution. The extended aromatic surface of the this compound core makes π-π stacking a particularly significant interaction.

Key non-covalent interactions include:

π-π Stacking: The face-to-face arrangement of the aromatic rings of this compound is a major driving force for aggregation and the formation of columnar or lamellar structures. The efficiency of π-π stacking can be modulated by the introduction of substituents that can induce slipped or co-facial arrangements, thereby influencing the electronic communication between the molecules.

Heteroatom Interactions (X…π, H…X): The sulfur atom in the thiophene ring can participate in various non-covalent interactions. These include S···π interactions, where the sulfur atom interacts with the π-system of an adjacent molecule, and hydrogen bonding to the sulfur atom (C-H···S). In derivatives containing other heteroatoms (e.g., oxygen, nitrogen), interactions such as C-H···O and N-H···O can provide additional directionality and stability to the supramolecular assembly. nih.gov

The interplay of these various non-covalent forces is complex and synergistic. For instance, in thiophene-based helicenes, multiple intermolecular interactions, including those involving heteroatoms, are observed in the crystal packing, suggesting their potential as building blocks for self-assembly. researchgate.net The planarity of the molecule is crucial, as more planar systems tend to exhibit stronger intermolecular forces and aggregation. uh.edu

Formation of Helical and Other Complex Supramolecular Topologies

The inherent chirality and extended π-conjugation of fused aromatic systems make them excellent candidates for the construction of helical and other complex supramolecular topologies. This compound and its derivatives can be designed to form such intricate architectures through a combination of steric effects, directional non-covalent interactions, and metal coordination.

The fusion of the phenanthrene (B1679779) and thiophene rings can introduce a curved or twisted geometry into the molecular backbone, predisposing the molecules to pack in a helical fashion. This can be further enhanced by the introduction of bulky substituents that create a specific torsion angle between molecular units. The synthesis of S-shaped double helicenes from thiophene-based precursors demonstrates the feasibility of creating complex, chiral structures. researchgate.net In these systems, the crystal packing reveals a regular arrangement, indicating their potential as units for supramolecular self-assembly. researchgate.net

Metal-templated self-assembly, as discussed in section 8.2, is a particularly powerful strategy for generating helical structures. The coordination of ditopic ligands containing this compound units around metal centers with a specific coordination geometry can enforce a helical twist, leading to the formation of single- or double-stranded helicates. nih.gov The resulting helical structures can exhibit unique chiroptical properties, making them of interest for applications in chiral recognition and catalysis.

The formation of these complex topologies is a testament to the sophisticated level of control that can be exerted over molecular self-assembly through careful molecular design. The interplay of the rigid this compound core with flexible linkers, specific interaction sites, and templating metal ions opens up a vast design space for the creation of novel supramolecular materials with tailored properties.

Derivatives and Isomeric Structures: Synthesis and Property Modulation

Regioisomeric Phenanthro[b]thiophenes and their Comparative Studies

Phenanthro[b]thiophenes can exist in several regioisomeric forms depending on the fusion position of the thiophene (B33073) ring to the phenanthrene (B1679779) backbone. Among these, phenanthro[1,2-b]thiophene (B185702), phenanthro[2,1-b]thiophene, phenanthro[2,3-b]thiophene, and phenanthro[3,2-b]thiophene (B13814292) are notable examples. ontosight.airesearchgate.net The arrangement of the thiophene ring significantly influences the electronic structure, and consequently, the optical and charge transport properties of the molecule.

The synthesis of these isomers often involves multi-step procedures, including cyclization and aromatization reactions. ontosight.ai For instance, an improved synthesis of phenanthro[1,2-b]thiophene has been achieved through the condensation of 1-chloro-3,4-dihydrophenanthrene-2-aldehyde with thioglycolate, followed by hydrolysis, decarboxylation, and dehydrogenation. researchgate.net The synthesis of benzo[b]phenanthro[2,3-d]thiophene, a related structure, can be accomplished via methods like iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. evitachem.com

While direct comparative studies detailing the properties of all regioisomers in a single report are limited, individual studies on their properties provide insights. The planar and rigid framework of these molecules, a common feature, contributes to their aromaticity and stability. ontosight.aiontosight.ai The position of the sulfur atom, however, alters the electron distribution and the frontier molecular orbital (HOMO-LUMO) energy levels. This, in turn, affects their potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aiontosight.ai For example, the sulfur atom's relatively low ionization energy and high electron affinity compared to carbon can enhance the electron-accepting capabilities of the molecule. ontosight.ai

Table 1: Comparison of Selected Properties of Phenanthro[b]thiophene Isomers

Compound Synthesis Method Highlight Potential Applications
Phenanthro[1,2-b]thiophene Condensation of a substituted phenanthrene aldehyde with thioglycolate. researchgate.net Organic electronics.
This compound Multi-step reactions involving thiophene ring formation and fusion. ontosight.ai OLEDs, OFETs, fluorescent probes. ontosight.ai
Phenanthro[2,3-b]thiophene Photocyclization of diaryl-substituted thiophenes. evitachem.com Organic semiconductors, electronic devices. evitachem.comontosight.ai

| Phenanthro[3,2-b]thiophene | Multi-step cyclization and aromatization reactions. ontosight.ai | OLEDs, OFETs, organic photovoltaics. ontosight.ai |

Alkyl-Substituted this compound Derivatives

The introduction of alkyl chains onto the this compound core is a common strategy to enhance solubility and influence the solid-state packing, which are critical parameters for solution-processable organic electronic devices.

The length and position of alkyl substituents have a profound impact on the physicochemical properties of this compound derivatives. Systematic studies on related thiophene-based systems have demonstrated that varying the alkyl chain length can modulate solubility, melting point, and molecular packing, which in turn affects the charge transport characteristics. nih.govresearchgate.netrsc.org

For instance, in a study on 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophene derivatives, it was observed that for alkylated versions, the solubility in chloroform (B151607) gradually decreased as the alkyl chain length increased from C8 to C14. nih.gov The C8-substituted derivative exhibited the highest solubility. nih.gov This trend can be attributed to the interplay between the solubilizing effect of the alkyl chains and the increased van der Waals interactions between longer chains, which can promote aggregation.

Conversely, the length of the alkyl chain can also influence the molecular arrangement in the solid state. Longer alkyl chains can act as physical spacers, potentially disrupting the close packing of the conjugated backbones, which might not always be favorable for charge transport. nih.gov However, they can also induce more ordered packing morphologies. nih.gov The emission wavelengths of some functional dyes have been shown to decrease with an increase in the N-alkyl chain length. rsc.org

The position of the alkyl group is also a critical factor. Attaching alkyl chains at different positions on the this compound core can lead to different steric hindrances and intermolecular interactions, thereby influencing the final device performance.

Table 2: Effect of Alkyl Chain Length on the Properties of 2,7-Dialkyl-Phenanthro[2,1-b:7,8-b']dithiophene

Alkyl Chain Solubility in Chloroform (g/L) Key Observation Reference
C8 5.0 Highest solubility nih.gov
C10 Decreased Gradual decrease with increasing chain length nih.gov
C12 Decreased Gradual decrease with increasing chain length nih.gov
C13 Decreased Gradual decrease with increasing chain length nih.gov

| C14 | Decreased | Gradual decrease with increasing chain length | nih.gov |

Extended this compound Systems

Extending the π-conjugation of the this compound core by fusing additional aromatic or heteroaromatic rings can significantly alter its electronic and optical properties, making these materials suitable for a broader range of applications. A prime example of such an extended system is phenanthro[2,1-b:7,8-b']dithiophene (PDT-2).

The synthesis of these extended systems often involves multi-step synthetic routes. For PDT-2 derivatives, a key step is the introduction of substituents at the 2 and 7-positions. nih.gov The extension of the π-system in PDT-2 leads to a red-shift in the UV-vis absorption spectrum compared to the parent phenanthrothiophene, indicating a smaller HOMO-LUMO gap. nih.gov This is a desirable feature for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum.

Furthermore, the introduction of different side chains, such as decylthienyl groups, onto the PDT-2 core can further extend the π-conjugation and modulate the electronic properties. nih.gov For example, substitution with decylthienyl groups leads to a further red-shift in the absorption spectrum and an increase in the HOMO energy level. nih.gov These modifications provide a powerful tool for fine-tuning the material properties for high-performance organic semiconductors.

Integration of this compound into Copolymers and Oligomers for Functional Materials

Incorporating the rigid and planar this compound unit into copolymers and oligomers is a promising strategy for developing novel functional materials for organic electronics. koreascience.krrsc.orgresearchgate.net These materials can combine the desirable electronic properties of the this compound moiety with the processability and film-forming capabilities of polymers.

The synthesis of such copolymers can be achieved through various polymerization techniques, such as the palladium-catalyzed Suzuki coupling reaction. koreascience.kr By copolymerizing this compound-containing monomers with other conjugated units, such as fluorene (B118485) or thiophene derivatives, the electronic and optical properties of the resulting polymer can be tuned. For example, fluorene-based copolymers containing hexyl-thiophene derivatives have shown good solubility in common organic solvents and have been successfully used in organic thin-film transistors (OTFTs). koreascience.kr

The properties of these copolymers, including their molecular weight, solubility, and HOMO/LUMO energy levels, are crucial for their performance in electronic devices. researchgate.net For instance, low HOMO levels can impart good resistance against oxidative doping. koreascience.kr The aggregation behavior and morphology of these copolymers in the solid state also play a significant role in their charge transport properties.

Oligomers of thiophene-based structures, such as poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene], have been shown to form single-crystal nanowires, which exhibit interesting anisotropic photophysical properties. researchgate.net This highlights the potential of this compound-based oligomers for applications in nanoelectronics and photonics.

This compound-Fused Heterocycles

Fusing other heterocyclic rings, such as imidazole (B134444), to the this compound scaffold can lead to the creation of novel compounds with unique photophysical and electronic properties. sci-hub.sersc.orgnih.gov Phenanthroimidazole derivatives, for example, have been investigated for their potential in various applications, including as multimodal molecular imaging probes. rsc.org

The synthesis of these fused systems can be achieved through condensation reactions. For instance, the synthesis of imidazole involves the reaction of a dicarbonyl compound with an aldehyde and ammonia. nih.gov Fusing an imidazole ring to a phenanthroline structure, a related polycyclic system, has been shown to have a negligible effect on the emission wavelength, while the introduction of electron-donating groups to the fused system can significantly impact the emission properties. sci-hub.se

The resulting fused heterocycles can exhibit interesting properties such as aggregation-induced emission enhancement and reversible mechanofluorochromism, where the fluorescence properties change in response to mechanical stimuli. rsc.org These characteristics make them promising candidates for applications in sensors, displays, and smart materials.

Q & A

Q. What methodologies are employed to analyze the impact of sulfur topology on electronic properties in helicene derivatives incorporating this compound?

  • Methodological Answer : Computational modeling (DFT) paired with experimental techniques like UV-vis and cyclic voltammetry can elucidate sulfur's role. For example, exo vs. endo sulfur placement in dithia[7]helicenes alters HOMO-LUMO gaps and charge transport. Solid-state studies (X-ray crystallography) and surface adsorption on gold substrates reveal how sulfur topology influences π-π stacking and device performance .

Key Considerations for Experimental Design

  • Reproducibility : Document catalyst batch, solvent grade, and reaction time to minimize variability .
  • Data Validation : Cross-check spectral assignments with isotopic labeling or computational predictions .
  • Contradiction Analysis : Use multivariate regression to isolate structural vs. environmental effects on photophysical data .

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